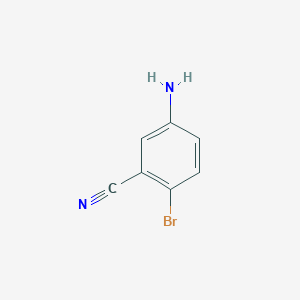










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:11]2[CH2:13][CH2:12]2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4,6.7.8|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C#N)C1)Br
|
|
Name
|
|
|
Quantity
|
4.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
49.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added to a large reaction tube with magnetic stir bar
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
CUSTOM
|
|
Details
|
the tube was sealed under nitrogen
|
|
Type
|
FILTRATION
|
|
Details
|
This was then filtered with water and ethyl acetate washings
|
|
Type
|
ADDITION
|
|
Details
|
The combined washings were treated with saturated aqueous NaHCO3
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was extracted 4 more times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed twice with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration, concentration
|
|
Type
|
CUSTOM
|
|
Details
|
drying on the high vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(C#N)C1)C1CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |